molecular formula C18H21ClN6 B11282702 N~4~-(3-chloro-4-methylphenyl)-N~6~-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3-chloro-4-methylphenyl)-N~6~-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11282702
M. Wt: 356.9 g/mol
InChI Key: ITAKZWUKOIAZBD-UHFFFAOYSA-N
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Description

N⁴-(3-Chloro-4-methylphenyl)-N⁶-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo-pyrimidine derivative characterized by a bicyclic core structure with three key substituents:

  • N⁴ position: A 3-chloro-4-methylphenyl group, introducing lipophilic and electron-withdrawing properties.
  • N⁶ position: A cyclopentyl group, enhancing steric bulk and modulating solubility.
  • Position 1: A methyl group, contributing to metabolic stability.

Properties

Molecular Formula

C18H21ClN6

Molecular Weight

356.9 g/mol

IUPAC Name

4-N-(3-chloro-4-methylphenyl)-6-N-cyclopentyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C18H21ClN6/c1-11-7-8-13(9-15(11)19)21-16-14-10-20-25(2)17(14)24-18(23-16)22-12-5-3-4-6-12/h7-10,12H,3-6H2,1-2H3,(H2,21,22,23,24)

InChI Key

ITAKZWUKOIAZBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4CCCC4)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-Chloro-4-methylphenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with 3-chloro-4-methylbenzaldehyde under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, followed by cyclization with cyclopentanone and subsequent methylation .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles, including solvent-free reactions and microwave-assisted synthesis, are often employed to scale up the production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

N4-(3-Chloro-4-methylphenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in halogenated or alkylated derivatives .

Scientific Research Applications

N4-(3-Chloro-4-methylphenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of protein tyrosine kinases (PTKs). These enzymes are crucial for the regulation of various cellular processes, including growth, differentiation, and metabolism. By binding to the active site of PTKs, N4-(3-Chloro-4-methylphenyl)-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine prevents the phosphorylation of target proteins, thereby disrupting signaling pathways that are essential for cell proliferation and survival .

Comparison with Similar Compounds

Key Observations :

  • Solubility : The ethyl-substituted analog () exhibits low aqueous solubility (0.5 µg/mL), likely due to reduced lipophilicity compared to the cyclopentyl variant. Cyclopentyl groups () may further decrease solubility, necessitating formulation optimization for in vivo studies .
  • Electronic Effects : Methoxy groups () are electron-donating, contrasting with the electron-withdrawing chloro-methyl combination in the target compound. This difference may alter π-π stacking or hydrogen-bonding interactions in biological systems .

KCa2 Channel Modulation

  • N⁴-(3-Chloro-4-fluorophenyl)-N⁶-pyrazole derivatives () exhibit subtype-selective positive modulation of KCa2 channels, with IC₅₀ values in the nanomolar range. The chloro-fluoro substitution pattern enhances selectivity over related channels .

PRMT5 Inhibition

  • PR5-LL-CM01 () demonstrates potent PRMT5 inhibition (IC₅₀ < 100 nM) and antitumor activity in xenograft models. Its 2-dimethylaminoethyl-N⁶ substituent facilitates interactions with the enzyme’s substrate-binding pocket .
  • Implication for Target: The cyclopentyl group in the target compound may occupy a hydrophobic region of PRMT5, but the absence of a basic amine (cf. dimethylaminoethyl in ) could limit potency .

Anticancer and Antimicrobial Activity

  • Pyrazolo-pyrimidine analogs with chloro-phenyl and morpholinopropyl substituents () show moderate activity against cancer cell lines (e.g., GI₅₀ ~10 µM) and bacterial strains. Activity correlates with substituent electronegativity and hydrogen-bonding capacity .

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